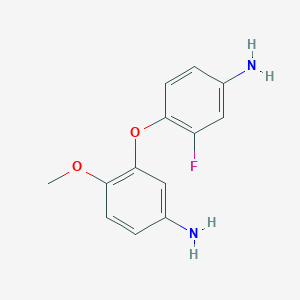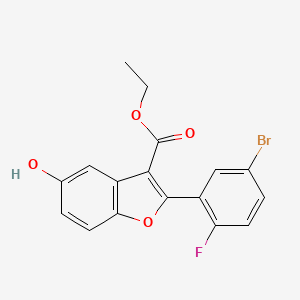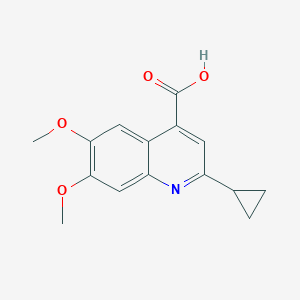
2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are widely recognized for their biological activities and are used in various fields such as medicine, chemistry, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with cyclopropyl cyanide, followed by hydrolysis . The reaction conditions often involve the use of strong bases like sodium hydroxide and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted cyclocondensation and the use of advanced catalysts can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds .
科学的研究の応用
2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, catalysts, and materials with specific properties.
作用機序
The mechanism of action of 2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and antiviral effects .
類似化合物との比較
- 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic Acid
- N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide
Comparison: 2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit different levels of antimicrobial activity and selectivity towards various molecular targets .
特性
分子式 |
C15H15NO4 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC名 |
2-cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-19-13-6-9-10(15(17)18)5-11(8-3-4-8)16-12(9)7-14(13)20-2/h5-8H,3-4H2,1-2H3,(H,17,18) |
InChIキー |
VFUXMUJXMZCCSY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C3CC3)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



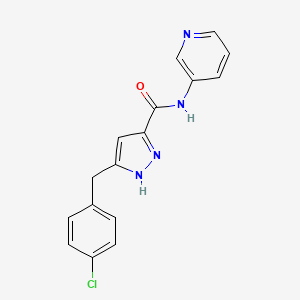
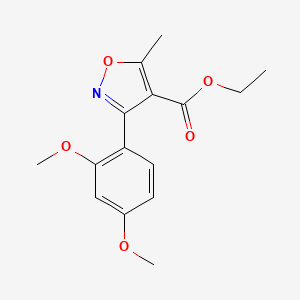
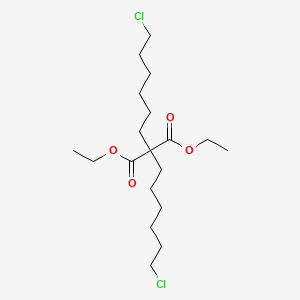

![4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)
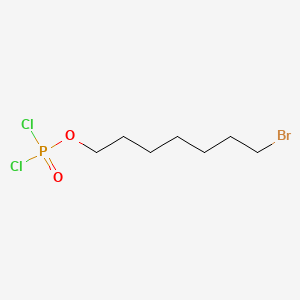
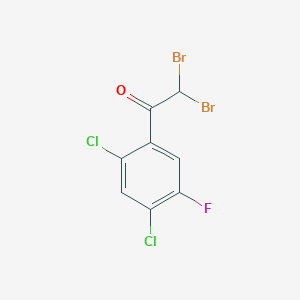
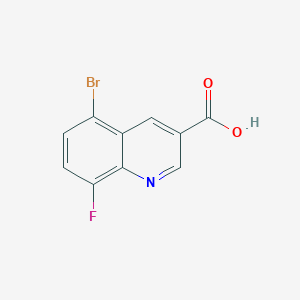
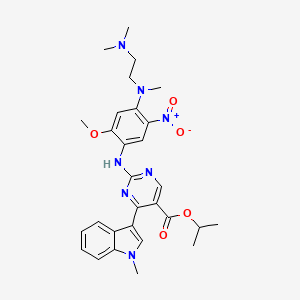
![N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide](/img/structure/B13697879.png)
